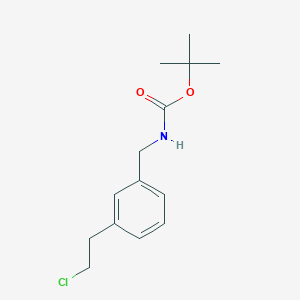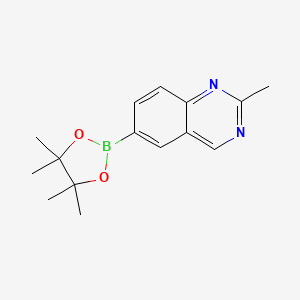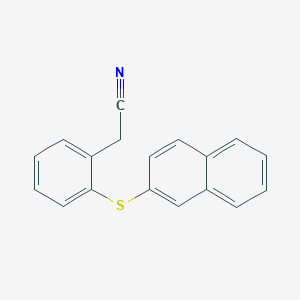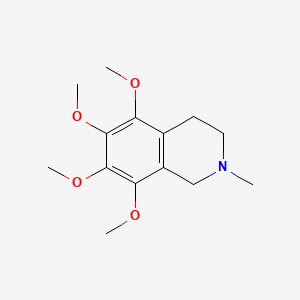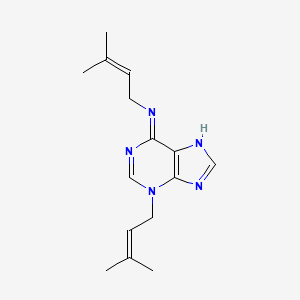
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is an organic compound with the molecular formula C19H18N2. It is a derivative of aniline, featuring a phenyl group and a pyridine ring attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline typically involves the reaction of 4-pyridineethanamine with aniline derivatives under specific conditions. One common method includes the use of a catalyst-free environment, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . The reaction conditions often involve heating and the use of solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert imines to secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, secondary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.
Mechanism of Action
The mechanism by which N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, altering their function and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyridin-4-amine: Similar structure but with different positioning of the pyridine rings.
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline: Contains a chloro group, which alters its chemical properties.
Uniqueness
N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline is unique due to its specific combination of phenyl and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(1-phenyl-2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C19H18N2/c1-3-7-17(8-4-1)19(15-16-11-13-20-14-12-16)21-18-9-5-2-6-10-18/h1-14,19,21H,15H2 |
InChI Key |
PCAJNECRVNQDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




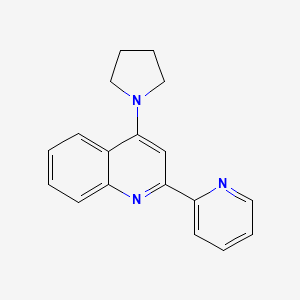
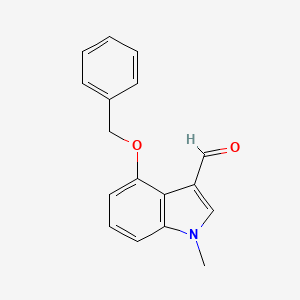
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)
